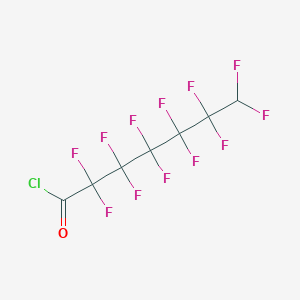

7h-dodecafluoroheptanoyl chloride

Vue d'ensemble

Description

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride is a highly fluorinated organic compound. It is known for its unique chemical properties, primarily due to the presence of multiple fluorine atoms. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride typically involves the fluorination of heptanoyl chloride. One common method is the direct fluorination using elemental fluorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment to handle the highly reactive fluorine gas is essential to ensure safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid.

Reduction: It can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Catalysts: Lewis acids such as aluminum chloride

Major Products:

Amides and Esters: Formed from substitution reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic Acid: Formed from hydrolysis

Alcohols: Formed from reduction reactions

Applications De Recherche Scientifique

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 7H-dodecafluoroheptanoyl chloride is utilized. Its role as an intermediate in the synthesis of fluorinated pharmaceuticals is particularly noteworthy due to the following reasons:

Organic Synthesis

This compound serves as a reactive intermediate in organic synthesis due to its strong acylating properties:

- Synthesis of Fluorinated Compounds : The compound can be used to synthesize other fluorinated derivatives that are valuable in various chemical applications. Its reactivity allows for versatile transformations in organic chemistry .

- Nucleophilic Substitution Reactions : It can participate in nucleophilic substitution reactions, where it acts as an electrophile. This property is advantageous for creating complex molecular architectures in synthetic chemistry .

Materials Science

In materials science, this compound has potential applications due to its unique physicochemical properties:

- Coatings and Films : The compound's stability and resistance to degradation make it a candidate for use in protective coatings and films. These materials can benefit from its anti-fogging and anti-staining properties, which are essential for applications in optics and electronics .

- Polymer Chemistry : It can also be utilized in the synthesis of polymers with desired characteristics such as low surface energy and hydrophobicity. These polymers are suitable for various industrial applications including coatings, adhesives, and sealants .

Case Studies

While specific case studies focusing exclusively on this compound are scarce due to its niche status, similar compounds have been studied extensively:

- Fluorinated Antiviral Agents : Research on fluorinated acyl chlorides has shown their effectiveness against viral infections, indicating that this compound could potentially be explored for similar therapeutic roles .

- Polymer Development : Studies on related fluorinated compounds have demonstrated their utility in developing advanced materials with unique properties such as low friction surfaces and enhanced durability against environmental factors .

Mécanisme D'action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride involves its reactivity with nucleophiles. The presence of multiple fluorine atoms increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form stable products.

Comparaison Avec Des Composés Similaires

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic Acid

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanamide

Uniqueness: 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Chloride is unique due to its high reactivity and stability, which are attributed to the presence of multiple fluorine atoms. This makes it a valuable reagent in various chemical syntheses and industrial applications.

Activité Biologique

7H-Dodecafluoroheptanoyl chloride is a specialized fluorinated compound that has garnered attention in various fields, particularly in drug design and development due to its unique chemical properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and potential applications in biomedical research.

This compound is characterized by the presence of a dodecafluoroheptanoyl group, which imparts distinct physicochemical properties. The fluorinated structure enhances lipophilicity and stability, making it suitable for various chemical reactions and applications.

| Property | Value |

|---|---|

| Molecular Formula | C7ClF13O |

| Molecular Weight | 350.39 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily linked to its role as an acylating agent. It can modify proteins and other biomolecules through acylation, which alters their function and activity. This modification can lead to significant changes in cellular signaling pathways.

Biochemical Pathways

Research indicates that the compound interacts with various enzymes and proteins, influencing metabolic pathways. Its fluorous nature allows it to engage with hydrophobic regions of biomolecules, facilitating conformational changes that can enhance or inhibit enzymatic activities.

Cellular Effects

Studies have shown that exposure to this compound can lead to:

- Altered Gene Expression : The compound can modulate transcription factors, resulting in changes to gene expression profiles.

- Cellular Metabolism : It influences metabolic flux by interacting with key metabolic enzymes, potentially leading to increased or decreased production of metabolites.

- Toxicity at High Concentrations : While low doses may have beneficial effects, high concentrations can induce oxidative stress and damage cellular components.

Case Studies

- Drug Development Applications : In a study focusing on drug design, this compound was used to create novel drug candidates targeting specific pathways involved in cancer progression. The modified compounds exhibited enhanced efficacy compared to their non-fluorinated counterparts.

- Purification Techniques : Research demonstrated the use of this compound in solid-phase extraction methods for flavonoids. Its amphiphilic properties allowed for efficient purification processes, showcasing its versatility in biochemical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has a relatively stable behavior under physiological conditions. Its distribution within biological systems is influenced by its lipophilicity and ability to bind with various proteins.

Table 2: Summary of Pharmacokinetic Properties

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed when administered |

| Distribution | High affinity for lipid membranes |

| Metabolism | Primarily metabolized by liver enzymes |

| Excretion | Excreted via urine as metabolites |

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQWEKUYKNKPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379829 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41405-35-0 | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Perfluoroheptanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.